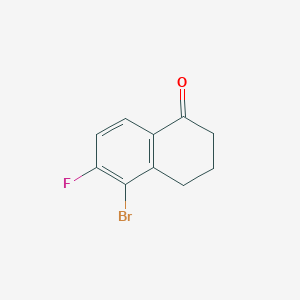

5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

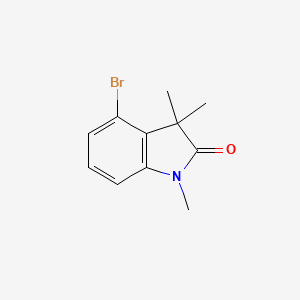

5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one is a chemical compound with the molecular formula C10H8BrFO. It has a molecular weight of 243.08 . This compound is a solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8BrFO/c11-10-7-2-1-3-9 (13)6 (7)4-5-8 (10)12/h4-5H,1-3H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a solid at room temperature .Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

Research on compounds structurally related to "5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one" demonstrates their utility in synthetic chemistry for constructing complex molecular frameworks. For example, the synthesis and reactivity of various bromo- and fluoro-substituted dihydronaphthalenes have been explored for their applications in creating novel organic compounds. These molecules serve as key intermediates in synthesizing polycyclic aromatic hydrocarbons, naphthols, and other functionalized aromatic compounds through palladium-catalyzed coupling reactions, electrophilic substitution, and ring closure mechanisms (Gabbutt et al., 1994; Gilchrist & Summersell, 1988). These methodologies highlight the potential for "this compound" to act as a precursor in synthesizing various organic molecules with significant complexity and diversity.

Material Science and Functional Materials

The structural motifs present in "this compound" and related compounds are of interest in material science, particularly in the development of organic semiconductors, photovoltaic materials, and organic light-emitting diodes (OLEDs). The bromo- and fluoro-substituted naphthalenes are explored for their electronic properties and potential applications in electronic devices due to their ability to facilitate charge transfer and their stability under various conditions (Leroux, Mangano, & Schlosser, 2005). The manipulation of such compounds through synthetic chemistry enables the fine-tuning of electronic properties for specific applications.

Medicinal Chemistry and Drug Design

While the direct application in medicinal chemistry for "this compound" is not explicitly documented, the strategies involving similar fluoro- and bromo-substituted compounds in the synthesis of biologically active molecules are noteworthy. For instance, the development of novel anticancer agents, inhibitors, and other therapeutic agents often involves the strategic incorporation of halogen atoms to improve drug efficacy, selectivity, and metabolic stability (Das, Tang, & Evans, 2012). Therefore, compounds like "this compound" could potentially serve as building blocks in the design and synthesis of new drugs.

Safety and Hazards

The safety information for 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Propiedades

IUPAC Name |

5-bromo-6-fluoro-3,4-dihydro-2H-naphthalen-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrFO/c11-10-7-2-1-3-9(13)6(7)4-5-8(10)12/h4-5H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYENTJQOLSXUQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2Br)F)C(=O)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40744315 |

Source

|

| Record name | 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1260007-55-3 |

Source

|

| Record name | 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Oxaspiro[3.5]nonan-8-amine](/img/structure/B1376859.png)

![Benzyl 4-{[(3,4-dimethoxyphenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1376863.png)

![Tert-butyl 8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B1376864.png)

![3-[3-(Benzyloxy)phenyl]-2-fluorobenzoic acid](/img/structure/B1376872.png)

![5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-N-(2-(vinyloxy)ethoxy)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B1376880.png)